molecular formula C7H6FN3 B1380187 1-Azido-3-fluoro-5-methylbenzene CAS No. 1511741-94-8

1-Azido-3-fluoro-5-methylbenzene

Cat. No.: B1380187
CAS No.: 1511741-94-8
M. Wt: 151.14 g/mol
InChI Key: ZUOCJLKRWODDPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azido-3-fluoro-5-methylbenzene is an organic compound with the molecular formula C₇H₆FN₃ It is a derivative of benzene, where the hydrogen atoms are substituted by an azido group (N₃), a fluorine atom (F), and a methyl group (CH₃)

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-3-fluoro-5-methylbenzene can be synthesized through a multi-step process involving the introduction of the azido group, fluorine atom, and methyl group onto the benzene ring. One common method involves the nitration of 3-fluoro-5-methylbenzene to form 3-fluoro-5-methyl-1-nitrobenzene, followed by reduction to the corresponding amine. The amine is then converted to the azide using sodium azide in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by azidation. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the potentially explosive nature of azides .

Mechanism of Action

The mechanism of action of 1-azido-3-fluoro-5-methylbenzene involves its ability to undergo cycloaddition reactions, forming stable triazole rings. These triazole rings can interact with various molecular targets, including enzymes and receptors, modulating their activity. The azido group can also be reduced to an amine, which can further participate in biochemical pathways .

Comparison with Similar Compounds

    1-Azido-4-fluorobenzene: Similar structure but lacks the methyl group.

    1-Azido-3-methylbenzene: Similar structure but lacks the fluorine atom.

    1-Azido-2-fluoro-4-methylbenzene: Similar structure with different substitution pattern.

Uniqueness: 1-Azido-3-fluoro-5-methylbenzene is unique due to the presence of both the fluorine atom and the methyl group, which can influence its reactivity and interactions with other molecules. The combination of these substituents can enhance its stability and specificity in chemical reactions .

Properties

IUPAC Name

1-azido-3-fluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c1-5-2-6(8)4-7(3-5)10-11-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOCJLKRWODDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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